N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide
Brand Name: Vulcanchem
CAS No.: 896365-44-9
VCID: VC7452810
InChI: InChI=1S/C21H17N3O3S/c1-28(26,27)19-9-5-2-6-16(19)21(25)22-15-12-10-14(11-13-15)20-23-17-7-3-4-8-18(17)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
SMILES: CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.45

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide

CAS No.: 896365-44-9

Cat. No.: VC7452810

Molecular Formula: C21H17N3O3S

Molecular Weight: 391.45

* For research use only. Not for human or veterinary use.

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide - 896365-44-9

Specification

CAS No. 896365-44-9
Molecular Formula C21H17N3O3S
Molecular Weight 391.45
IUPAC Name N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide
Standard InChI InChI=1S/C21H17N3O3S/c1-28(26,27)19-9-5-2-6-16(19)21(25)22-15-12-10-14(11-13-15)20-23-17-7-3-4-8-18(17)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Standard InChI Key UZIQVWTUGQIXCT-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Introduction

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide is a complex organic compound that belongs to the class of benzodiazoles. This compound features a benzodiazole moiety attached to a phenyl group and a methanesulfonylbenzamide functional group. The structure of this compound suggests potential biological activity and interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Synthesis and Reaction Conditions

The synthesis of benzodiazole derivatives typically involves multi-step reactions, including condensation and cyclization processes. For compounds like N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide, synthesis may involve the reaction of benzodiazole precursors with methanesulfonyl chloride under controlled conditions.

Synthetic StepDescription
1. Precursor SynthesisFormation of benzodiazole core
2. MethanesulfonylationReaction with methanesulfonyl chloride
3. Coupling ReactionsAttachment of benzamide moiety

Biological Activity and Applications

Benzodiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The addition of a methanesulfonylbenzamide group could potentially enhance these activities or confer new biological effects.

Biological ActivityPotential Applications
Antimicrobial ActivityPharmaceutical Development
Anticancer PropertiesOncology Research
Neuroprotective EffectsNeurological Disorders

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